

A Technical Guide to Ethyl Isoxazole-5-Carboxylate: Nomenclature, Synthesis, and Physicochemical Properties

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Compound of Interest

Compound Name: *Ethyl isoxazole-5-carboxylate*

Cat. No.: *B071279*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl isoxazole-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the general nomenclature, synthesis methodologies for the isoxazole-5-carboxylate core, and presents data for closely related, commercially available analogs.

Nomenclature and Identification

The nomenclature for the isoxazole ring system can be complex due to the presence of two heteroatoms and the potential for various substitution patterns. The core structure, **ethyl isoxazole-5-carboxylate**, is systematically named based on the position of the ester group on the isoxazole ring.

IUPAC Name: **ethyl isoxazole-5-carboxylate** or ethyl 1,2-oxazole-5-carboxylate.

CAS Number: A specific CAS (Chemical Abstracts Service) number for the unsubstituted **ethyl isoxazole-5-carboxylate** is not readily available in common chemical databases. This suggests that the parent compound is not a widely commercialized or extensively studied chemical entity.

For reference, Table 1 includes the CAS numbers and molecular formulas for several substituted ethyl isoxazole-carboxylate derivatives.

Table 1: Identification of Substituted Ethyl Isoxazole-Carboxylate Derivatives

Compound Name	CAS Number	Molecular Formula
Ethyl 5-phenylisoxazole-3-carboxylate	7063-99-2	C ₁₂ H ₁₁ NO ₃ [1]
Ethyl 5-methylisoxazole-4-carboxylate	51135-73-0	C ₇ H ₉ NO ₃ [2]
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate	53064-41-8	C ₉ H ₁₃ NO ₃ [3]
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate	53983-15-6	C ₁₂ H ₁₂ N ₂ O ₃ [4]

Physicochemical Properties

Quantitative physicochemical data for the unsubstituted **ethyl isoxazole-5-carboxylate** is not available. However, data for a structurally related analog, ethyl 5-phenylisoxazole-3-carboxylate, is presented in Table 2 to provide an indication of the expected properties. It is crucial to note that these values are for a substituted analog and may differ significantly from the unsubstituted compound.

Table 2: Physicochemical Properties of Ethyl 5-Phenylisoxazole-3-carboxylate (CAS: 7063-99-2)

Property	Value
Molecular Weight	217.22 g/mol
Appearance	Beige to off-white solid[1]
InChI Key	DSUXKYCDKKYGKX-UHFFFAOYSA-N
SMILES	CCOC(=O)c1cc(on1)-c2ccccc2

Experimental Protocols: Synthesis of the Isoxazole-5-Carboxylate Core

The most common and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. To obtain an **ethyl isoxazole-5-carboxylate**, ethyl propiolate would be the required dipolarophile.

General Protocol for the Synthesis of Ethyl Isoxazole-5-Carboxylates via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of substituted **ethyl isoxazole-5-carboxylates**. The specific starting materials and reaction conditions may require optimization for different substrates.

Materials:

- Aldoxime (precursor to the nitrile oxide)
- Ethyl propiolate (dipolarophile)
- Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite)
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

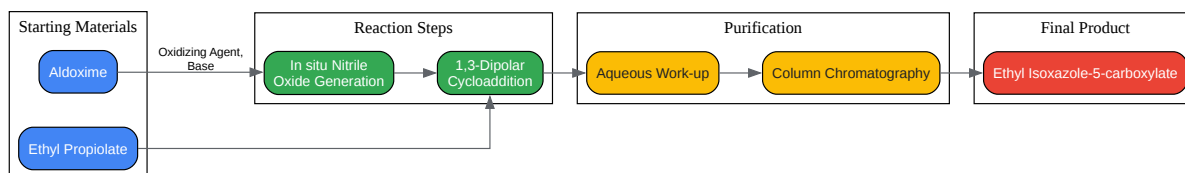
- In situ Generation of the Nitrile Oxide:
 - Dissolve the aldoxime (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

- Cool the mixture in an ice bath.
- Slowly add a solution of the oxidizing agent (e.g., N-chlorosuccinimide in the same solvent) to the stirred mixture. The slow addition is crucial to keep the concentration of the reactive nitrile oxide low, minimizing dimerization.
- Monitor the formation of the nitrile oxide by thin-layer chromatography (TLC).
- Cycloaddition Reaction:
 - Once the formation of the nitrile oxide is complete, add ethyl propiolate (1.0-1.2 equivalents) to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.
- Work-up and Purification:
 - Upon completion of the reaction, quench the reaction by adding water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired **ethyl isoxazole-5-carboxylate**.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **ethyl isoxazole-5-carboxylates** via the 1,3-dipolar cycloaddition pathway.



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Caption: General workflow for the synthesis of **ethyl isoxazole-5-carboxylates**.

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- To cite this document: BenchChem. [A Technical Guide to Ethyl Isoxazole-5-Carboxylate: Nomenclature, Synthesis, and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071279#ethyl-isoxazole-5-carboxylate-cas-number-and-nomenclature>]

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